5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C20H30N4O3S2 This compound is notable for its unique structure, which includes a morpholine sulfonyl group, a phenyl ring, and a triazole ring
Preparation Methods
The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the morpholine sulfonyl group: This step often involves the reaction of the triazole intermediate with morpholine-4-sulfonyl chloride under basic conditions.
Attachment of the phenyl ring: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Chemical Reactions Analysis
5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfonyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfonyl-containing molecules. Compared to these compounds, 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
1,2,4-Triazole-3-thiol derivatives: These compounds share the triazole-thiol core but differ in their substituents.
Morpholine sulfonyl derivatives: These compounds contain the morpholine sulfonyl group but lack the triazole ring.
This compound’s unique structure makes it a valuable tool in various research applications, offering opportunities for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C20H30N4O3S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-(2,4,4-trimethylpentan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H30N4O3S2/c1-19(2,3)14-20(4,5)24-17(21-22-18(24)28)15-7-6-8-16(13-15)29(25,26)23-9-11-27-12-10-23/h6-8,13H,9-12,14H2,1-5H3,(H,22,28) |
InChI Key |
MLNXCIPTLYPFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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